N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
Description
N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a benzyl group at the 3-position amine, an ethyl group at the 1-position, and a nitro substituent at the 4-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. While specific data on this compound (e.g., synthesis, melting point, or biological activity) are absent in the provided evidence, comparisons with structurally related pyrazole amines can elucidate trends in physicochemical properties and synthetic strategies.
Properties
IUPAC Name |
N-benzyl-1-ethyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-15-9-11(16(17)18)12(14-15)13-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXKNORDZPNQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazol-3-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl or aryl halides, bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-Benzyl-1-ethyl-4-amino-1H-pyrazol-3-amine.
Substitution: Various substituted pyrazole derivatives depending on the substituent used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Scientific Research Applications
N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other biologically active pyrazole derivatives.
Mechanism of Action
The exact mechanism of action of N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is not well-documented. like other pyrazole derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group may play a role in redox reactions, while the benzyl and ethyl groups could influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The following analysis compares N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine with three pyrazole derivatives from the literature, focusing on structural features, synthesis, and properties.
Structural and Substituent Analysis
Key Observations :
- Benzyl substituents (target and ) enhance lipophilicity compared to pyridinyl () or cyclopropyl groups.
- Electron-withdrawing groups (nitro, chlorophenyl) may reduce basicity at the amine compared to electron-donating groups (methoxy in ).
Insights :
- Copper-catalyzed coupling () yields <20%, suggesting challenges in introducing cyclopropyl or pyridinyl groups.
Physical and Spectroscopic Properties
Analysis :
- The target’s nitro group would produce distinct ¹³C NMR signals (~150 ppm) compared to amines or imines.
- Benzyl groups (common in target and ) show aromatic protons at δ ~7.2–7.5 in ¹H NMR.
Biological Activity
N-Benzyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including a benzyl group, an ethyl group, and a nitro group. This composition contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This indicates that the compound consists of 12 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The presence of the nitro group is significant as it may enhance the compound's reactivity and biological interaction potential.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. This activity is attributed to its ability to disrupt microbial cell functions by interacting with specific cellular targets.
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
Anticancer Activity
The compound has also shown promising anticancer properties. Studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways associated with cell survival and proliferation.
Case Study: MIA PaCa-2 Cells
In a study involving MIA PaCa-2 pancreatic cancer cells, this compound was found to reduce mTORC1 activity and increase autophagy at basal levels. The compound exhibited submicromolar antiproliferative activity and showed potential as an autophagy modulator:
| Treatment | Cell Viability (%) | mTORC1 Activity (p70S6K Phosphorylation) |
|---|---|---|
| Control | 100 | High |
| Compound (10 μM) | 45 | Low |
This suggests that the compound may preferentially target cancer cells under metabolic stress while sparing normal cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Redox Reactions : The nitro group may participate in redox reactions that influence cellular signaling pathways.
- Enzyme Interaction : The compound likely interacts with specific enzymes or receptors, modulating their activity.
- Autophagy Modulation : The ability to enhance autophagy while impairing autophagic flux under certain conditions suggests a dual role in cellular metabolism.
Research Applications
This compound is being explored for various applications in scientific research:
Chemistry
It serves as an intermediate for synthesizing more complex heterocyclic compounds.
Medicine
Due to its structural characteristics and biological activities, it is being investigated for potential use in drug development targeting microbial infections and cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
